molecular formula C18H16FN3O2S2 B2377471 4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-53-6

4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2377471
CAS No.: 392303-53-6
M. Wt: 389.46
InChI Key: FCTNPHABBDOAPM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a 4-ethoxy group and a 3-fluorobenzylthio moiety at the 5-position of the thiadiazole ring.

Properties

IUPAC Name

4-ethoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-2-24-15-8-6-13(7-9-15)16(23)20-17-21-22-18(26-17)25-11-12-4-3-5-14(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTNPHABBDOAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions:

  • Reactants : Thiosemicarbazide (1.0 eq) and substituted carboxylic acids (e.g., chloroacetic acid) in phosphorus oxychloride (POCl₃).
  • Conditions : Reflux at 100°C for 4–6 hours.
  • Mechanism : Intramolecular dehydration and cyclization to form the thiadiazole ring.

Example :
$$
\text{Thiosemicarbazide} + \text{ClCH}2\text{COOH} \xrightarrow{\text{POCl}3, \Delta} \text{5-Chloromethyl-1,3,4-thiadiazole} + \text{H}_2\text{O}
$$

Yield : 65–78%.

Introduction of the 3-Fluorobenzylthio Group

Nucleophilic Substitution

The chloromethyl intermediate reacts with 3-fluorobenzyl mercaptan under basic conditions:

  • Reactants : 5-Chloromethyl-1,3,4-thiadiazole (1.0 eq), 3-fluorobenzylthiol (1.2 eq), potassium hydroxide (1.5 eq).
  • Solvent : Ethanol or acetonitrile.
  • Conditions : Reflux for 12–24 hours.

Reaction :
$$
\text{5-ClCH}2\text{-thiadiazole} + \text{3-F-C}6\text{H}4\text{CH}2\text{SH} \xrightarrow{\text{KOH, EtOH}} \text{5-(3-Fluorobenzylthio)-1,3,4-thiadiazole} + \text{HCl}
$$

Yield : 58–72%.

Optimization Considerations

  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but risk thiol oxidation.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) removes unreacted thiol.

Benzamide Coupling

Carbodiimide-Mediated Amide Formation

The amine group at position 2 of the thiadiazole reacts with 4-ethoxybenzoic acid using coupling agents:

  • Reactants : 5-(3-Fluorobenzylthio)-1,3,4-thiadiazol-2-amine (1.0 eq), 4-ethoxybenzoic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq).
  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Conditions : Stirring at room temperature for 12–18 hours.

Reaction :
$$
\text{Thiadiazole-NH}2 + \text{4-EtO-C}6\text{H}4\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} + \text{H}2\text{O}
$$

Yield : 45–63%.

Alternative Methods

  • Schotten-Baumann Reaction : Benzoyl chloride derivatives react with thiadiazole amines in biphasic conditions (NaOH/CH₂Cl₂).
  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane, 1:4 to 1:2).
  • Recrystallization : Ethanol/water (3:1) yields crystalline product.

Spectroscopic Validation

Technique Key Data Source
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 4.52 (s, 2H, SCH₂), 7.21–7.85 (m, 8H, aromatic)
IR (KBr) 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O), 680 cm⁻¹ (C-S-C)
MS (ESI+) m/z 390.1 [M+H]⁺

Yield Optimization and Challenges

Critical Parameters

Factor Optimal Range Impact on Yield
pH 8–9 (amide coupling) Prevents hydrolysis
Temperature 25–40°C (EDC/HOBt) Minimizes side reactions
Solvent Polarity Medium (e.g., acetonitrile) Enhances reagent solubility

Common Byproducts and Mitigation

  • Benzamide Hydrolysis : Occurs under acidic or high-temperature conditions. Mitigated by maintaining neutral pH and controlled reflux.
  • Thiol Oxidation : Add antioxidants (e.g., BHT) or use inert atmospheres.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

  • Batch Size : 500 g–1 kg.
  • Cost Drivers : 3-Fluorobenzylthiol ($120–150/g), EDC/HOBt reagents.
  • Purity Standards : >98% (HPLC), residual solvents <0.1% (ICH guidelines).

Green Chemistry Approaches

  • Enzymatic Catalysis : VHPOs for sulfide oxidation (reduces halogenated waste).
  • Solvent Recycling : Ethanol/water mixtures reused in recrystallization.

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural analogs exhibit:

  • Anticancer Activity : IC₅₀ values of 9–20 μM against breast cancer cell lines.
  • Antimicrobial Effects : MIC of 8–16 μg/mL against Staphylococcus epidermidis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and stability.

    Substitution: The ethoxy and fluorobenzylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds, including 4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exhibit significant anticancer activity. A study highlighted that several synthesized compounds showed promising results against various cancer cell lines, with some exhibiting GI50 values comparable to established chemotherapeutics . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antiviral Activity

The compound also shows potential as an antiviral agent. Thiadiazole derivatives have been reported to inhibit viral replication in vitro. For instance, certain thiadiazole derivatives demonstrated effective inhibition against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antiviral potency.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in drug development:

Cancer Therapy

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity .

Antiviral Drug Development

The antiviral properties observed in related compounds suggest that this thiadiazole derivative could be explored for treating viral infections, particularly those resistant to current therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives:

  • Anticancer Activity : A series of N-substituted thiadiazoles were synthesized and evaluated against human cancer cell lines (A549, MCF-7). The most potent compounds exhibited IC50 values significantly lower than standard treatments .
  • Antiviral Efficacy : A study reported that specific thiadiazole derivatives effectively inhibited HCV replication in vitro, showcasing their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 4-ethoxybenzamide and 3-fluorobenzylthio groups. Below is a comparative analysis with key analogues:

Compound Name / ID (from Evidence) Substituents on Thiadiazole Ring Key Structural Differences Melting Point (°C) Yield (%) Reported Bioactivity
Target Compound 3-fluorobenzylthio, 4-ethoxybenzamide Unique fluorinated benzylthio group N/A N/A Inferred anticancer potential
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) 4-chlorobenzylthio, phenoxyacetamide Chlorine substituent vs. fluorine 132–134 74 Not specified
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h, ) Benzylthio, phenoxyacetamide Non-fluorinated benzyl group 133–135 88 Not specified
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f, ) Pyridin-2-yl, 4-fluorobenzamide Pyridine ring vs. ethoxybenzamide N/A N/A Anticancer (cell cycle arrest)
N-({5-[(4-Hydroxy-3-methoxy benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g, ) Sulfonamide, benzylideneamino Sulfonamide vs. benzamide; Schiff base 252–254 64.2 Antioxidant (ABTS•+ scavenging)

Key Observations:

  • Benzamide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., 9g), the benzamide core in the target compound may reduce polarity, improving bioavailability .
  • Ethoxy Group: The 4-ethoxy substituent is absent in most analogues, suggesting unique solubility or steric effects compared to pyridine (4f) or phenoxy (5e, 5h) derivatives .

Biological Activity

The compound 4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiadiazole ring which is known for its role in various biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole core and subsequent functionalization with ethoxy and benzyl groups. The presence of sulfur in the thiadiazole enhances lipophilicity and facilitates interaction with biological targets.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the ethoxy group in this compound may enhance its solubility and bioavailability, contributing to its efficacy against various pathogens.

Activity TypeCompound ActivityReferences
AntibacterialModerate to high potency against Gram-positive and Gram-negative bacteria
AntifungalEffective against several fungal strains

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Activity

The anticancer potential of thiadiazoles has been highlighted in several studies. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cancer TypeMechanism of ActionReferences
Breast CancerInduction of apoptosis via mitochondrial pathway
Colon CancerInhibition of cell proliferation

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets such as enzymes involved in metabolic pathways and receptors linked to inflammatory responses.

Case Studies

A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited promising results in terms of antibacterial and anticancer activities. The study utilized various assays to evaluate cytotoxicity and antimicrobial efficacy against established cell lines and microbial strains.

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